3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-({3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE typically involves multi-step reactions. The process begins with the preparation of the pyrazole and oxadiazole intermediates. The pyrazole ring can be synthesized by treating terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines . The oxadiazole ring is formed through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-[2-({3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydrazines, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and the use of specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can result in the formation of various substituted pyrazole derivatives.
Scientific Research Applications
N-[2-({3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including its use as an antimicrobial, antiviral, and anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-({3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[2-({3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:
3,5-Dimethyl-1H-pyrazole derivatives: These compounds share the pyrazole ring structure and have similar chemical properties.
1,2,4-Oxadiazole derivatives: These compounds contain the oxadiazole ring and are used in various chemical and biological applications.
Furan-2-carboxamide derivatives: These compounds feature the furan ring and are known for their diverse biological activities.
The uniqueness of N-[2-({3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]FURAN-2-CARBOXAMIDE lies in its combination of these three distinct heterocyclic rings, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C16H17BrN6O4 |
---|---|
Molecular Weight |
437.25 g/mol |
IUPAC Name |
3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[2-(furan-2-carbonylamino)ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H17BrN6O4/c1-9-13(17)10(2)23(21-9)8-12-20-16(27-22-12)15(25)19-6-5-18-14(24)11-4-3-7-26-11/h3-4,7H,5-6,8H2,1-2H3,(H,18,24)(H,19,25) |
InChI Key |
MDTAKCVRHXZAAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=CO3)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.